Halogenated fatty acids
Halogenated Fatty Acids are a class of organic compounds derived from natural or synthetic fatty acids, where one or more hydrogen atoms on the fatty acid chain have been replaced with halogen atoms (such as fluorine, chlorine, bromine, or iodine). These substances can be used in various applications due to their unique chemical properties.
Halogenation introduces specific reactive sites and changes the physical and chemical characteristics of the fatty acids. For example, halogenated fatty acids can exhibit improved thermal stability compared to their non-halogenated counterparts. They are widely employed as intermediates in organic synthesis, as flame retardants, surfactants, and in pharmaceuticals.
The specific properties of halogenated fatty acids depend on the type and position of the halogen substitution. Fluorinated fatty acids, for instance, can provide enhanced hydrophobicity and lipophilicity, making them suitable for use in cosmetics and personal care products. Chlorination can introduce functional groups that are more reactive, facilitating specific chemical reactions.
In summary, halogenated fatty acids represent a versatile group of compounds with diverse applications across multiple industries due to their distinctive chemical structures and properties.

Structure | Chemical Name | CAS | MF |
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trifluorobut-2-ynoic acid, 89,61% solution in Et2O | 120801-99-2 | C4HF3O2 |
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4-bromobut-2-enoic acid | 20629-35-0 | C4H5BrO2 |
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| 5405-34-5 | C4H5BrO2 |
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3-(trifluoromethyl)sulfanylpropanoic acid | 29271-33-8 | C4H5F3O2S |
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2-Bromo-3-methoxybutanoic acid | 67819-23-2 | C5H9BrO3 |
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2,2-Difluoro-3-hydroxypentanoic acid | 1233233-76-5 | C5H8F2O3 |
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Propanedioic acid, ethylfluoro-, monomethyl ester | 100701-52-8 | C6H9FO4 |
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4,4,4-trifluoro-2-(2,2,2-trifluoroethyl)butanoic acid | 1260806-92-5 | C6H6F6O2 |
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| 86302-40-1 | C4H3F3O3 |
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trans-3-chloro-2-butenoic acid | 6214-28-4 | C4H5ClO2 |
Related Literature
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1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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